molecular formula C11H14N2O B13214718 1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one

1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one

Cat. No.: B13214718
M. Wt: 190.24 g/mol
InChI Key: PVEFFJGLLKPEBO-UHFFFAOYSA-N
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Description

1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one is a compound that features a pyrrolidine ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

The synthesis of 1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one typically involves multi-step reactions. One common synthetic route includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings allow the compound to bind effectively to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined pyrrolidine and pyridine structure, which provides a versatile scaffold for drug discovery and other applications .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(4-pyridin-2-ylpyrrolidin-3-yl)ethanone

InChI

InChI=1S/C11H14N2O/c1-8(14)9-6-12-7-10(9)11-4-2-3-5-13-11/h2-5,9-10,12H,6-7H2,1H3

InChI Key

PVEFFJGLLKPEBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CNCC1C2=CC=CC=N2

Origin of Product

United States

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